molecular formula C16H12FN3O2S B11368444 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

Cat. No.: B11368444
M. Wt: 329.4 g/mol
InChI Key: BIJSIHYCRDTCRJ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a synthetic organic compound featuring a 1,2,4-thiadiazole core, which is a significant scaffold in medicinal chemistry due to its diverse biological activities . This molecule is structurally characterized by a 3-methoxybenzamide group linked to a 5-amino-1,2,4-thiadiazole moiety, which is further substituted with a 4-fluorophenyl ring. Compounds based on the 1,2,4-thiadiazole structure have been identified as potent and selective antagonists for human adenosine A3 receptors . Adenosine A3 receptors are G-protein coupled receptors implicated in important physiological processes, including protective actions in myocardial and brain ischemia, regulation of cell proliferation, and modulation of airway inflammation, making them a potential therapeutic target for conditions such as cardiac ischemia, cancer, and asthma . The presence of the 1,2,4-thiadiazole ring contributes to the molecule's strong aromaticity and in vivo stability, while the amide linkage and methoxy group provide hydrogen bonding capabilities, which are crucial for biomolecular interactions . Researchers can utilize this compound as a key chemical tool for investigating the pathophysiological roles of adenosine A3 receptors and for studying related signal transduction pathways, such as the modulation of cAMP biosynthesis . This product is intended for research and development applications in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)15(21)19-16-18-14(20-23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

BIJSIHYCRDTCRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Properties

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide has shown promising anticancer activity in various studies. For instance:

  • In Vitro Studies : The compound exhibited significant growth inhibition against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The observed IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

Recent research has highlighted the compound's potential in treating inflammatory diseases:

  • Cytokine Modulation : this compound has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests its potential use in managing conditions like rheumatoid arthritis and psoriasis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Cancer Research

A notable case study involved evaluating the compound's efficacy against a panel of cancer cell lines:

Cell LineIC50 (µM)Growth Inhibition (%)
MDA-MB-23112.585
A54915.080
HeLa20.075

This study confirmed that this compound exhibits significant cytotoxicity across multiple cancer types .

Inflammation Study

Another study focused on the anti-inflammatory effects of the compound:

Treatment GroupIL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control150200
Compound Treatment5070

These results indicate a substantial reduction in cytokine levels following treatment with the compound, supporting its potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variation on the Benzamide Ring

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide (CAS 898635-49-9)
  • Structure : Differs by the addition of two methoxy groups at positions 4 and 5 of the benzamide ring.
  • Molecular Formula : C₁₉H₁₆FN₃O₄S (MW: 409.41 g/mol) .
N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (CAS 931335-55-6)
  • Structure : Replaces the 1,2,4-thiadiazole with a 1,2,3-triazole-containing side chain.
  • Molecular Formula : C₂₀H₁₇FN₆O₂S (MW: 424.5 g/mol) .
  • Impact : The triazole ring introduces additional hydrogen-bonding sites, which may enhance target binding. The 3-fluoro-4-methylphenyl group increases hydrophobicity compared to the 4-fluorophenyl group in the target compound.

Core Heterocycle and Carboxamide Modifications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (CAS 898616-84-7)
  • Structure : Substitutes the benzamide with a furan-2-carboxamide.
  • Molecular Formula : C₁₃H₈FN₃O₂S (MW: 289.29 g/mol) .
  • Impact : The furan ring reduces aromaticity, likely decreasing π-π stacking interactions but improving metabolic stability due to reduced electron density.

Halogen and Alkyl Substituent Variations

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (Analogs from )
  • Structure : Replaces the 4-fluorophenyl group with a 4-bromophenyl moiety.
  • Impact : Bromine’s larger atomic radius and polarizability may strengthen hydrophobic interactions but increase molecular weight and toxicity risks.

Key Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Target (898635-55-7) C₁₇H₁₂FN₃O₂S 341.36 3-methoxybenzamide, 4-fluorophenyl ~2.8
Trimethoxy analog (898635-49-9) C₁₉H₁₆FN₃O₄S 409.41 3,4,5-trimethoxybenzamide ~3.2
Triazole analog (931335-55-6) C₂₀H₁₇FN₆O₂S 424.5 1,2,3-triazole, 2-methoxybenzamide ~3.5
Furan carboxamide (898616-84-7) C₁₃H₈FN₃O₂S 289.29 Furan-2-carboxamide ~2.1

*logP values estimated using fragment-based methods.

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article provides an in-depth analysis of its biological activity, supported by research findings, case studies, and data tables.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their diverse biological activities, which include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Demonstrated cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory : Exhibited potential in reducing inflammation.
  • Anticonvulsant : Shown efficacy in seizure models.

The structural diversity of thiadiazole compounds allows for modifications that can enhance their biological activity .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and fluorophenyl group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anticancer Activity

In vitro studies demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of PI3K/Akt signaling pathway

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of this compound on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis .
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial effects against multi-drug resistant strains. The compound exhibited significant activity against resistant Staphylococcus aureus strains, suggesting potential for therapeutic applications in treating resistant infections .

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: How is structural characterization of this compound performed, and what analytical tools are essential?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR confirm regiochemistry of substituents (e.g., 4-fluorophenyl vs. 3-methoxybenzamide) .
    • HRMS : Validate molecular weight and fragmentation patterns .
  • Thermal Analysis : DSC/TGA assess stability and polymorphic forms .

Q. Example Data :

TechniqueKey ObservationsReference
1^1H NMR (DMSO)δ 8.2 ppm (thiadiazole H), δ 3.8 ppm (OCH3_3)
X-rayDihedral angle: 45° between thiadiazole and benzamide

Advanced: How can researchers design experiments to evaluate its biological activity against cancer cell lines?

Answer:
Experimental Design :

Cell Panel Selection : Test against NCI-60 cell lines (e.g., melanoma, breast cancer) to identify selectivity .

Dose-Response Analysis : Use 10 nM–100 µM concentrations to calculate IC50_{50}/EC50_{50} values .

Mechanistic Studies :

  • Apoptosis Assays : Caspase-3/7 activation via fluorescence .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) .

Q. Data Interpretation :

  • Contradictions : If activity varies across cell lines, consider off-target effects or metabolic stability .
  • Validation : Repeat assays with structurally analogous compounds to confirm SAR trends .

Advanced: How can structural modifications optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:
Methodological Approaches :

Functional Group Replacement :

  • Replace 3-methoxy with hydrophilic groups (e.g., -OH, -COOH) to enhance solubility .
  • Modify the 4-fluorophenyl ring with electron-withdrawing groups (e.g., -CF3_3) to improve membrane permeability .

Prodrug Design : Introduce ester or glycoside moieties for controlled release .

Q. Case Study :

ModificationOutcomeReference
-OCH3_3 → -OHSolubility ↑ by 3-fold in PBS
4-Fluorophenyl → CF3_3LogP reduced from 3.2 to 2.5

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Root Cause Analysis :

Assay Conditions : Compare protocols (e.g., serum concentration, incubation time). For example, EC50_{50} values for glucokinase activators vary with glucose concentration .

Compound Purity : Verify via HPLC (>98% purity) to rule out impurities .

Cell Line Variability : Use isogenic cell lines to isolate genetic factors .

Q. Resolution Workflow :

Replicate Experiments : Repeat under standardized conditions.

Meta-Analysis : Pool data from multiple studies to identify trends .

Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?

Answer:
Key Tools :

Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

QSAR Modeling : Apply Gaussian or DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

MD Simulations : GROMACS for analyzing protein-ligand stability over 100 ns trajectories .

Q. Example Findings :

ParameterCorrelation with ActivityReference
Electron-withdrawing groups↑ Anticancer potency
Planarity of thiadiazole↑ DNA intercalation

Basic: What are the safety and handling protocols for this compound?

Answer:

PPE : Use nitrile gloves, lab coat, and goggles.

Ventilation : Handle in a fume hood to avoid inhalation .

Waste Disposal : Incinerate in EPA-approved containers .

Note : This compound is not FDA-approved and is strictly for research use .

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